6-O-Triphenylmethyl-D-glucopyranose
Overview
Description
6-O-Triphenylmethyl-D-glucopyranose is a derivative of D-glucopyranose, which is a form of glucose where the sugar structure is in a pyranose (six-membered ring) form. This derivative is modified at the 6th oxygen with a triphenylmethyl group, which is a common protecting group in organic synthesis. The papers provided do not directly discuss 6-O-Triphenylmethyl-D-glucopyranose, but they do provide insights into the synthesis and properties of similar glucopyranose derivatives.
Synthesis Analysis
The synthesis of glucopyranose derivatives can be complex, involving multiple steps and protective groups to control the reactivity of various hydroxyl groups on the sugar molecule. For instance, the first paper discusses the D-glucosylation of methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside and methyl 2,3,6-tri-O-benzyl-β-D-glucopyranoside using a tetra-O-benzyl-α-D-glucopyranose derivative in the presence of pyridine and trimethylsilyl triflate . This method shows good α-selectivity, which is important for controlling the stereochemistry of the glycosidic bond formed during the synthesis of disaccharides.
Molecular Structure Analysis
The molecular structure of glucopyranose derivatives is characterized by the pyranose ring and the substituents attached to it. The stereochemistry at each carbon atom is crucial, as it determines the properties and reactivity of the sugar molecule. In the case of 6-O-Triphenylmethyl-D-glucopyranose, the triphenylmethyl group would provide steric bulk and could influence the reactivity of the adjacent hydroxyl groups.
Chemical Reactions Analysis
Glucopyranose derivatives can undergo various chemical reactions, particularly at their hydroxyl groups. Protective groups like the triphenylmethyl group can be added or removed to control these reactions. The papers describe reactions such as glucosylation, where a glycosidic bond is formed between two sugar molecules, and Wittig olefination, which is used to synthesize C-disaccharides . These reactions are key in the synthesis of complex carbohydrates and glycoconjugates.
Physical and Chemical Properties Analysis
The physical and chemical properties of glucopyranose derivatives are influenced by their protective groups and the overall molecular structure. The presence of a triphenylmethyl group would likely increase the molecule's resistance to acidic and basic conditions, due to its stabilizing effect. The papers do not provide specific data on the physical properties such as melting point, solubility, or specific rotation for 6-O-Triphenylmethyl-D-glucopyranose, but these properties are generally important for the characterization and application of such compounds in further chemical synthesis and in various industries .
Scientific Research Applications
Synthesis and Chemical Reactions
- 6-O-Triphenylmethyl-D-glucopyranose has been used in the synthesis and study of intramolecular reactions of peptide-related esters. These esters undergo various rearrangements and degradation processes, forming products like Amadori products, methyl esters of peptides, and diketopiperazines (Varga-Defterdarović & Hrlec, 2004).
Glycosyl Derivatives for Chemotherapeutic Agents
- 6-O-Triphenylmethyl-D-glucopyranose derivatives have been developed as potential chemotherapeutic agents and inhibitors of specific enzymes. This includes the synthesis of S-, N-, and O-glycosyl derivatives with hydrophobic aglycons, showing potential as plasma-membrane active agents and inhibitors of N-acetyl-beta-D-glucosaminidase (Paul & Korytnyk, 1984).
Biotechnological Applications
- The compound has relevance in biotechnological research, particularly in the study of the α-glucosidase inhibitor acarbose. This includes insights into the physiology, genetics, and enzymology of acarbose biosynthesis and the exploration of biotechnological developments like suppressing side-products and engineering production rates (Wehmeier & Piepersberg, 2004).
Glycosylation Techniques
- It has been utilized in one-stage glycosylation processes. For example, the synthesis of O-β-D-glucopyranosyl-(1 → 3)-O-[β-D-glucopyranosyl-(1 → 6)]-D-glucopyranose, demonstrating the use of 6-O-Triphenylmethyl-D-glucopyranose in complex carbohydrate chemistry (Koto et al., 1981).
Glycopolymer Synthesis
- The compound is instrumental in the synthesis of narrow-polydispersity glycopolymers like poly(6-O-vinyladipoyl-D-glucopyranose), highlighting its use in creating novel materials with specific molecular characteristics (Albertin et al., 2004).
Enzymatic Synthesis Applications
- 6-O-Triphenylmethyl-D-glucopyranose derivatives have been used in enzymatic synthesis, like the regiospecific transglycosylation reaction to create 6-O-alpha-glucopyranosyl-glucopyranose (isomaltose), offering insights into enzyme-mediated synthesis processes (Vetere et al., 2000).
properties
IUPAC Name |
(3R,4S,5S,6R)-6-(trityloxymethyl)oxane-2,3,4,5-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c26-21-20(31-24(29)23(28)22(21)27)16-30-25(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-24,26-29H,16H2/t20-,21-,22+,23-,24?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNZCEKHTHLIRQ-MLYSRARTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@@H]([C@H](C(O4)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00611377 | |
Record name | 6-O-(Triphenylmethyl)-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00611377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-O-Triphenylmethyl-D-glucopyranose | |
CAS RN |
67919-34-0 | |
Record name | 6-O-(Triphenylmethyl)-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00611377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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